molecular formula C9H13N3O3 B2809329 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid CAS No. 1006193-92-5

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid

Cat. No.: B2809329
CAS No.: 1006193-92-5
M. Wt: 211.221
InChI Key: GBYZDSXFSWKGER-UHFFFAOYSA-N
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Description

4-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid (CAS: 1006470-52-5) is a small organic compound with the molecular formula C₈H₁₁N₃O₃ and a molecular weight of 197.191 g/mol . Its structure features a pyrazole ring substituted with a methyl group at the 1-position, a methylamino linker, and a 4-oxobutanoic acid moiety.

This compound is primarily utilized in research settings, particularly in medicinal chemistry and crystallography, where its derivatives are explored for pharmacological activity (e.g., kinase inhibition) or as intermediates in synthetic pathways . Its purity (>95%) and commercial availability make it a practical candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-12-6-7(5-11-12)4-10-8(13)2-3-9(14)15/h5-6H,2-4H2,1H3,(H,10,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYZDSXFSWKGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and a carboxylic acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds, including 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections .
  • Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Agricultural Applications

The compound has potential applications in agriculture as a plant growth regulator. Its ability to influence metabolic pathways can enhance crop yield and resistance to environmental stressors, which is crucial for sustainable agriculture practices .

Cosmetic Formulations

Due to its bioactive properties, this compound is being explored in cosmetic formulations. It may serve as an ingredient in products aimed at improving skin health through its anti-inflammatory and antimicrobial effects .

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound showed significant inhibition zones, supporting their use as potential antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies conducted by researchers at a leading university demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in human cell lines. This suggests its potential application in developing treatments for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Pyrazole Substitution Patterns

  • Target Compound : The 1-methylpyrazole group balances hydrophobicity and aromaticity, favoring interactions with enzymes or receptors .

Backbone Modifications

  • But-2-enoic Acid Derivative (C₁₀H₁₄N₃O₃): The α,β-unsaturated double bond introduces electron-deficient regions, enabling Michael addition reactions or conformational constraints in biological targets .
  • Benzimidazole-Containing Analog (C₁₈H₁₆N₄O₃) : The benzimidazole core enhances π-π stacking with aromatic residues in proteins or DNA, making it suitable for anticancer or antimicrobial studies .

Halogenated Derivatives

  • Compound 25 (C₃₄H₂₆BrClN₃O₃) : Bromine and chlorine atoms improve lipophilicity and may enhance binding to hydrophobic pockets. However, the low synthetic yield (27%) suggests challenges in scalability .

Solubility and Pharmacokinetics

  • Sulfonamide Derivative (C₁₄H₂₁N₄O₅S) : The pyrrolidinylsulfonyl group introduces polar sulfonamide moieties, improving aqueous solubility and metabolic stability .

Biological Activity

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology. This article synthesizes existing research on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which features a pyrazole moiety linked to a butanoic acid derivative. The presence of the methyl group on the pyrazole ring is believed to enhance its lipophilicity and bioavailability.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Enzyme Inhibition : Some studies have shown that pyrazole derivatives can act as inhibitors for enzymes such as p38 MAP kinase, a target in inflammatory diseases. The binding affinity and selectivity are often enhanced by specific structural modifications, such as the introduction of hydrogen bonding capabilities in the inhibitor's structure .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their therapeutic effects in conditions associated with oxidative stress .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented below:

Activity Effect Reference
Enzyme InhibitionInhibits p38 MAP kinase
Antioxidant PropertiesReduces oxidative stress
Anti-inflammatory EffectsPotential modulation of inflammatory pathways
Metabolic RegulationMay influence lipid metabolism

Case Studies

Several case studies have highlighted the potential applications of similar compounds:

  • Inflammation and Pain Management : A study demonstrated that pyrazole derivatives effectively reduced inflammation in animal models by inhibiting specific kinases involved in inflammatory signaling pathways. This suggests that this compound could be explored for similar therapeutic uses.
  • Metabolic Disorders : In models of metabolic syndrome, compounds structurally related to this compound showed promise in regulating lipid profiles and improving glucose tolerance, indicating potential for diabetes treatment .
  • Cardiovascular Health : Research has suggested that pyrazole-based compounds may have cardioprotective effects through their antioxidant properties, potentially reducing the risk of cardiovascular diseases .

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